Sulfone de rabéprazole
Vue d'ensemble
Description
La sulfone de rabéprazole est un composé chimique dérivé du rabéprazole, un inhibiteur de la pompe à protons utilisé pour réduire la production d'acide gastrique. La this compound est un produit d'oxydation du rabéprazole et est souvent étudiée pour ses propriétés pharmacologiques et sa stabilité. Elle est caractérisée par la présence d'un groupe sulfone, qui la distingue de son composé parent, le rabéprazole.
Applications De Recherche Scientifique
Rabeprazole sulfone has several scientific research applications, including:
Pharmacological Studies: It is used to study the stability and pharmacokinetics of rabeprazole and its metabolites.
Analytical Chemistry: Rabeprazole sulfone is used as a reference standard in high-performance liquid chromatography (HPLC) and other analytical techniques.
Biological Research: It is studied for its effects on gastric acid secretion and its potential therapeutic applications.
Industrial Applications: The compound is used in the development of pharmaceutical formulations and quality control processes.
Mécanisme D'action
Target of Action
Rabeprazole Sulfone primarily targets the H+/K+ ATPase in the parietal cells of the stomach . These cells are responsible for secreting hydrochloric acid (HCl), which is crucial for digestion .
Mode of Action
Rabeprazole Sulfone is a prodrug, meaning it is initially inactive and is converted into its active form in the acidic environment of the parietal cells . Once activated, it inhibits the H+/K+ ATPase, thereby suppressing both basal and stimulated gastric acid secretion . This inhibition is dose-dependent .
Biochemical Pathways
Rabeprazole Sulfone affects the biochemical pathway of gastric acid secretion. By inhibiting the H+/K+ ATPase, it prevents the final step of acid secretion in the stomach . This leads to a decrease in gastric acidity and an increase in gastric pH .
Pharmacokinetics
Rabeprazole Sulfone has a bioavailability of 52% . It is metabolized in the liver by CYP2C19 and CYP3A4 enzymes . The metabolites include thioether carboxylic acid metabolite, thioether glucuronide metabolite, and sulfone metabolite . The elimination half-life is approximately 1 hour, and 90% of the drug is excreted via the kidneys as metabolites .
Result of Action
The inhibition of gastric acid secretion by Rabeprazole Sulfone results in the healing of gastrointestinal ulcers and the reduction of symptoms of gastroesophageal reflux disease (GERD) . It also helps in the eradication of Helicobacter pylori and the treatment of hypersecretory conditions such as Zollinger-Ellison Syndrome .
Action Environment
The action of Rabeprazole Sulfone is influenced by the acidic environment of the stomach. The drug is activated in this environment, allowing it to inhibit the H+/K+ ATPase . Additionally, genetic factors such as the presence of certain CYP2C19 genotypes can influence the drug’s efficacy .
Analyse Biochimique
Biochemical Properties
Rabeprazole Sulfone interacts with various enzymes and proteins in biochemical reactions. It is formed from Rabeprazole by the cytochrome P450 (CYP) isoform CYP3A . The metabolic stability of Rabeprazole Sulfone was found to decrease as a function of incubation time, resulting in the formation of thioether Rabeprazole via nonenzymatic degradation and enzymatic metabolism .
Cellular Effects
Rabeprazole Sulfone has been shown to have effects on various types of cells and cellular processes. For instance, Rabeprazole, from which Rabeprazole Sulfone is derived, has been found to inhibit cell pyroptosis in gastric epithelial cells . This suggests that Rabeprazole Sulfone may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Rabeprazole Sulfone exerts its effects at the molecular level through various mechanisms. As a metabolite of Rabeprazole, it shares some of the parent compound’s mechanisms of action. Rabeprazole inhibits the H+, K+ATPase of the coating gastric cells and dose-dependently oppresses basal and stimulated gastric acid secretion . This suggests that Rabeprazole Sulfone may also interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of Rabeprazole Sulfone change over time in laboratory settings. The metabolic stability of Rabeprazole Sulfone was found to decrease as a function of incubation time . This suggests that the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies may change over time.
Metabolic Pathways
Rabeprazole Sulfone is involved in various metabolic pathways. It is formed from Rabeprazole by the cytochrome P450 (CYP) isoform CYP3A . This suggests that Rabeprazole Sulfone interacts with enzymes or cofactors in the metabolic pathways and may have effects on metabolic flux or metabolite levels.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La sulfone de rabéprazole est généralement synthétisée par oxydation du rabéprazole. Une méthode courante implique l'utilisation de l'hypochlorite de sodium comme agent oxydant. La réaction est réalisée dans un microréacteur, ce qui permet une production continue et une meilleure efficacité . Le processus implique les étapes suivantes :
Oxydation : L'éther thiolique de rabéprazole est oxydé à l'aide d'hypochlorite de sodium.
Quenchage : La réaction est stoppée pour mettre fin au processus d'oxydation.
Régulation acido-basique : Le pH est ajusté pour garantir la stabilité du produit.
Extraction : Le produit est extrait et purifié.
Méthodes de production industrielle
La production industrielle de this compound suit des principes similaires, mais à plus grande échelle. L'utilisation de microréacteurs à flux continu est avantageuse pour les applications industrielles en raison de leur efficacité et de leur capacité à maintenir des conditions de réaction constantes .
Analyse Des Réactions Chimiques
Types de réactions
La sulfone de rabéprazole subit diverses réactions chimiques, notamment :
Oxydation : Conversion de l'éther thiolique de rabéprazole en this compound.
Réduction : Bien que moins courantes, les réactions de réduction peuvent convertir la this compound en sa forme thioéther.
Substitution : Le groupe sulfone peut participer à des réactions de substitution, où d'autres groupes chimiques remplacent le groupe sulfone.
Réactifs et conditions courants
Agents oxydants : L'hypochlorite de sodium est couramment utilisé pour l'oxydation.
Agents réducteurs : Divers agents réducteurs peuvent être utilisés pour les réactions de réduction, bien que des exemples spécifiques soient moins documentés.
Solvants : Des solvants organiques tels que le méthanol et l'éthanol sont souvent utilisés dans ces réactions.
Principaux produits formés
This compound : Le principal produit de l'oxydation.
Éther thiolique de rabéprazole : Le produit des réactions de réduction.
Applications de la recherche scientifique
La this compound a plusieurs applications de recherche scientifique, notamment :
Études pharmacologiques : Elle est utilisée pour étudier la stabilité et la pharmacocinétique du rabéprazole et de ses métabolites.
Chimie analytique : La this compound est utilisée comme étalon de référence en chromatographie liquide haute performance (CLHP) et dans d'autres techniques analytiques.
Recherche biologique : Elle est étudiée pour ses effets sur la sécrétion d'acide gastrique et ses applications thérapeutiques potentielles.
Applications industrielles : Le composé est utilisé dans le développement de formulations pharmaceutiques et de processus de contrôle qualité.
Mécanisme d'action
La this compound, comme son composé parent, le rabéprazole, agit en inhibant l'enzyme adénosine triphosphatase hydrogène-potassium (H+/K+ ATPase) dans les cellules pariétales de l'estomac . Cette enzyme est responsable de la dernière étape de la production d'acide gastrique. En inhibant cette enzyme, la this compound réduit efficacement la sécrétion d'acide gastrique, ce qui procure un soulagement des affections telles que le reflux gastro-œsophagien (RGO) et les ulcères peptiques .
Comparaison Avec Des Composés Similaires
La sulfone de rabéprazole est comparée à d'autres inhibiteurs de la pompe à protons (IPP) tels que l'oméprazole, l'ésoméprazole et le lansoprazole. Ces composés partagent un mécanisme d'action similaire, mais diffèrent par leur structure chimique et leurs propriétés pharmacocinétiques . La this compound est unique en raison de son groupe sulfone, qui lui confère une stabilité et des caractéristiques métaboliques distinctes .
Liste des composés similaires
- Oméprazole
- Esoméprazole
- Lansoprazole
- Pantoprazole
- Dexlansoprazole
Les propriétés uniques de la this compound en font un composé précieux pour la recherche et les applications thérapeutiques, offrant des informations sur la stabilité et l'efficacité des inhibiteurs de la pompe à protons.
Activité Biologique
Rabeprazole sulfone, a metabolite of the proton pump inhibitor (PPI) rabeprazole, has garnered attention for its biological activity and implications in pharmacotherapy. This article explores the biological activity of rabeprazole sulfone, including its pharmacokinetics, metabolism, and therapeutic effects, supported by relevant data tables and research findings.
Overview of Rabeprazole and Its Metabolites
Rabeprazole is primarily used to treat acid-related conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. It functions by irreversibly inhibiting the H+/K+-ATPase enzyme in gastric parietal cells, leading to decreased gastric acid secretion . The metabolism of rabeprazole involves several pathways, with rabeprazole sulfone being one of the significant metabolites formed through oxidation processes involving cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19 .
Pharmacokinetics of Rabeprazole Sulfone
The pharmacokinetic profile of rabeprazole sulfone is crucial for understanding its biological activity. A study highlighted the absorption and elimination characteristics of rabeprazole and its metabolites. Following oral administration, the mean peak concentration () of total radioactivity was observed to be 1,080 ng equivalent/ml with an elimination half-life of approximately 12.6 hours . The metabolic pathway is predominantly non-enzymatic, which minimizes inter-individual variability that is often seen with other PPIs due to genetic polymorphisms affecting CYP2C19 .
Table 1: Pharmacokinetic Parameters of Rabeprazole and Its Metabolites
Parameter | Rabeprazole | Rabeprazole Sulfone |
---|---|---|
(ng/ml) | 1,080 | Low levels detected |
Half-life (hours) | 12.6 | Not specified |
Primary excretion route | Urine (90%) | Minor contribution |
Rabeprazole sulfone exhibits biological activity primarily through its role as a metabolite of rabeprazole. While it may not have the same potency as its parent compound in inhibiting gastric acid secretion, it contributes to the overall pharmacological effect by maintaining therapeutic levels in the system during prolonged treatment regimens.
Research indicates that the pharmacodynamic effects of rabeprazole are influenced by factors such as gender and body surface area, which may also extend to its metabolites . The interaction with gastric pH levels is significant; increased gastric pH enhances the effectiveness of rabeprazole and its metabolites in treating acid-related disorders.
Case Studies
Several clinical studies have evaluated the safety and efficacy of rabeprazole over extended periods. For instance, a long-term study assessing the administration of rabeprazole (10 mg daily for 104 weeks) reported a favorable safety profile with no major adverse effects noted . The presence of rabeprazole sulfone as a metabolite was acknowledged but not directly linked to adverse outcomes.
Propriétés
IUPAC Name |
2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfonyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-13-16(19-9-8-17(13)25-11-5-10-24-2)12-26(22,23)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYNPBSPFHFPML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)OCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471547 | |
Record name | Rabeprazole Sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117976-47-3 | |
Record name | Rabeprazole sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rabeprazole Sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RABEPRAZOLE SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2E100O20P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.